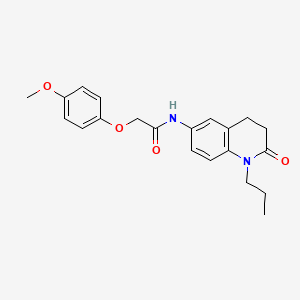

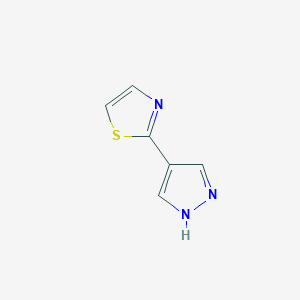

![molecular formula C19H17NO2 B2494372 3-[(E)-2-氧代戊基亚甲基]-2-苯基-1-异喹啉酮 CAS No. 338409-26-0](/img/structure/B2494372.png)

3-[(E)-2-氧代戊基亚甲基]-2-苯基-1-异喹啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

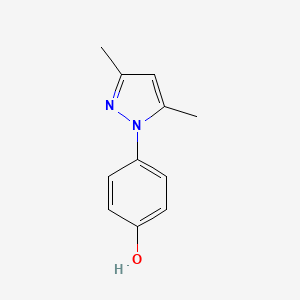

3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone is a chemical compound belonging to the isoindolinone family, which includes a variety of derivatives exhibiting significant biological activities. These activities range from anti-inflammatory to anxiolytic and sedative properties, highlighting the importance of this chemical class in pharmaceutical research. Isoindolinones are recognized for their structural diversity and have been the subject of numerous synthetic studies aiming at developing new therapeutic agents.

Synthesis Analysis

The synthesis of isoindolinone derivatives has been explored through various methods. One approach involves a solvent-free synthesis by the fusion of specific precursor acids with amino acids, resulting in compounds like 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid. This method is noted for its simplicity and efficiency, avoiding the need for concentrated acids or high temperatures (Csende, Jekő, & Porkoláb, 2011). Other synthetic routes include Lewis acid-mediated room-temperature cascade reactions and cobalt-catalyzed carbonylation, offering broad substrate scope and excellent regioselectivity (Li et al., 2018), (Lukasevics, Cizikovs, & Grigorjeva, 2020).

Molecular Structure Analysis

Isoindolinones exhibit distinct molecular structures characterized by planar isoindolinone and phenyl moieties. The molecular structure is often stabilized by hydrogen bonding and van der Waals interactions, which contribute to the compound's physical and chemical properties. The phenyl ring's orientation relative to the isoindolinone plane can vary, influencing the compound's reactivity and interaction with biological targets (Guha et al., 1999).

Chemical Reactions and Properties

Isoindolinones undergo a variety of chemical reactions, including cycloadditions, carbometalation, and coupling reactions. These reactions are pivotal in synthesizing diverse isoindolinone derivatives with potential pharmacological applications. For instance, enantioselective trapping of oxonium ylides by 3-hydroxyisoindolinones showcases the synthetic versatility of these compounds, allowing the construction of complex molecules with high stereochemical control (Kang et al., 2018).

Physical Properties Analysis

The physical properties of isoindolinones, including crystal and molecular structures, polymorphism, and thermal properties, have been extensively studied. These properties are influenced by the compound's molecular geometry and the presence of specific functional groups, affecting solubility, melting points, and stability. Research on the polymorphism of phenyliminoisoindolines provides valuable insights into the solid-state behavior of these compounds, which is crucial for their formulation and application in drug development (Zhang et al., 2004).

Chemical Properties Analysis

The chemical properties of isoindolinones, such as reactivity, selectivity, and functional group compatibility, are central to their application in organic synthesis and drug discovery. Transition metal-catalyzed reactions, for instance, have been employed to achieve regio- and site-selective functionalization of isoindolinones, demonstrating their potential as versatile intermediates for constructing complex organic molecules (Ma & Ackermann, 2015).

科学研究应用

合成技术

- 一项研究展示了一种简单的无溶剂合成异吲哚酮衍生物的方法,突出了新方法在生产这类化合物方面的多功能性和效率 (Csende, Jekő, & Porkoláb, 2011)。

- 另一项研究探讨了一种有效的合成3-(2-氧代丙基)-异吲哚酮衍生物的方法,使用了Lewis酸介导的室温级联反应,展示了化学合成方面的进展 (Li et al., 2018)。

生物活性和治疗潜力

- 已经在许多天然化合物中发现了异吲哚-1-酮或1-异吲哚酮骨架,具有多样的生物活性和治疗潜力,表明其在药物化学中的重要性 (Upadhyay et al., 2020)。

分子结构和性质

- 对亚胺类化合物的核磁共振研究提供了关于3-亚胺异吲哚酮及其衍生物的互变异构和几何异构的见解,有助于我们理解其化学性质 (Spiessens & Anteunis, 2010)。

药物合成方面的进展

- 关于金属化的异吲哚-1-酮与醛的对映选择性加成的研究表明了(E)-3-芳基亚烯异吲哚-1-酮的立体选择性制备,这是药物合成中的重要一步 (Couture et al., 2002)。

作用机制

安全和危害

The safety and hazards of a compound are typically assessed through toxicological studies. This can include studying the compound’s effects on various biological systems and determining its LD50 (the dose that is lethal to 50% of a population). Safety data sheets (SDS) often provide information on the hazards associated with a compound, as well as recommended measures for safe handling .

属性

IUPAC Name |

(3E)-3-(2-oxopentylidene)-2-phenylisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-8-15(21)13-18-16-11-6-7-12-17(16)19(22)20(18)14-9-4-3-5-10-14/h3-7,9-13H,2,8H2,1H3/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEOOMAZVVRGJA-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)/C=C/1\C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

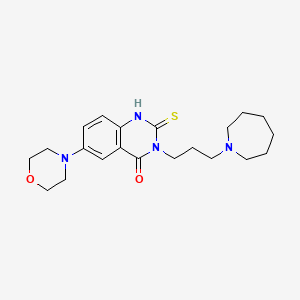

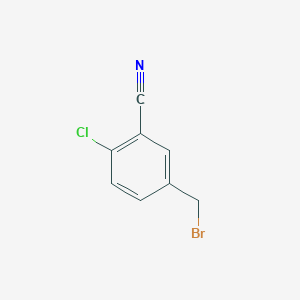

![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)

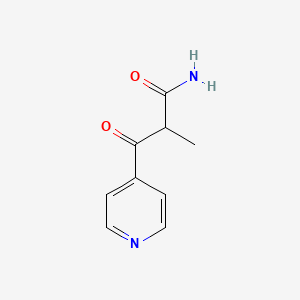

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)

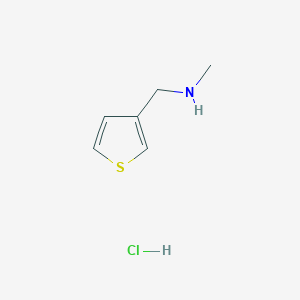

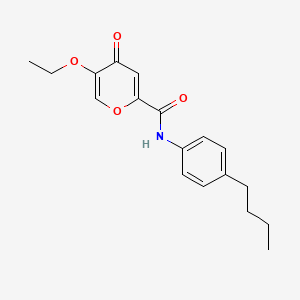

![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)

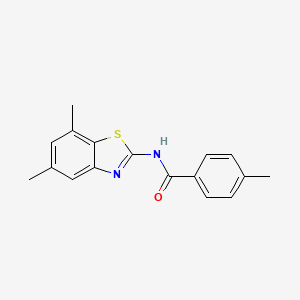

![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2494303.png)

![3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2494304.png)